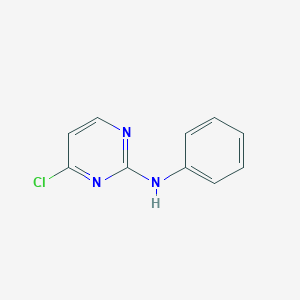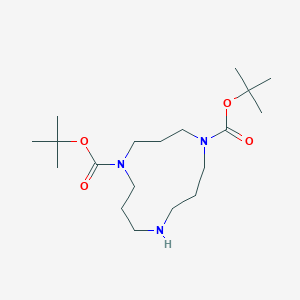
bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate, also known as BDT, is a chemical compound that belongs to the family of macrocyclic ligands. It has been extensively studied in the field of coordination chemistry due to its ability to form stable complexes with metal ions.
Scientific Research Applications
N-Boc Deprotection
DiBoc TACD is used in the N-Boc deprotection of amines . This is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
Synthesis of Boc Derivatives
DiBoc TACD can be used in the synthesis of Boc derivatives . This compound can be regarded formally as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group, and it is commonly referred to as Boc anhydride . This pyrocarbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .
Diprotected 1,5,9-triazacyclododecane
DiBoc TACD is used as a diprotected 1,5,9-triazacyclododecane . This application is mentioned in a publication in Inorganic Chemistry .
Mechanism of Action
Target of Action
DiBoc TACD, also known as bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate or Ditert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate, is primarily used as a protecting agent in organic synthesis . Its primary targets are the amine groups present in various organic compounds .
Mode of Action
DiBoc TACD interacts with its targets (amine groups) by introducing a tert-butoxycarbonyl (Boc) protecting group . This interaction results in the formation of N-tert-butoxycarbonyl or Boc derivatives . The Boc group serves as a protective group, particularly useful for the protection of amino groups in amino acids .
Biochemical Pathways
The introduction of the Boc group by DiBoc TACD affects the biochemical pathways involving the targeted amine groups. The Boc group prevents these amine groups from participating in reactions that would be incompatible with the amine functional group . This allows for certain subsequent transformations to occur without interference from the amine group .
Pharmacokinetics
Like other organic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The primary result of DiBoc TACD’s action is the protection of amine groups in organic compounds, allowing for selective reactions to occur . This protection can later be removed using moderately strong acids, such as trifluoroacetic acid . Thus, DiBoc TACD plays a crucial role in facilitating complex organic synthesis processes .
Action Environment
The action, efficacy, and stability of DiBoc TACD can be influenced by various environmental factors. For instance, the reaction rate and efficiency of the Boc protection process can be affected by factors such as temperature, pH, and the presence of other chemical reagents . Furthermore, DiBoc TACD itself is sensitive to moisture and should be stored under dry conditions .
properties
IUPAC Name |
ditert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O4/c1-18(2,3)25-16(23)21-12-7-10-20-11-8-13-22(15-9-14-21)17(24)26-19(4,5)6/h20H,7-15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZOHTBLIFUGSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCCCN(CCC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

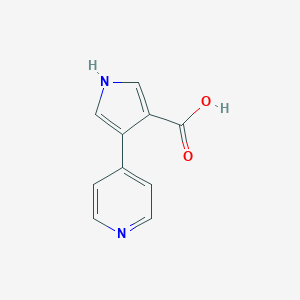
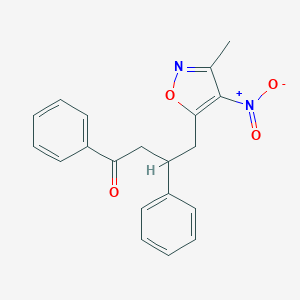
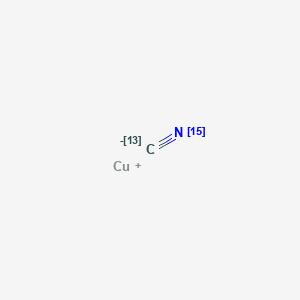
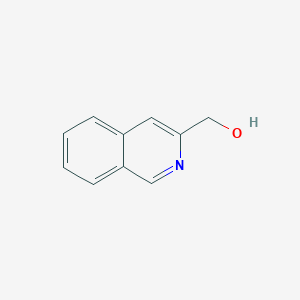
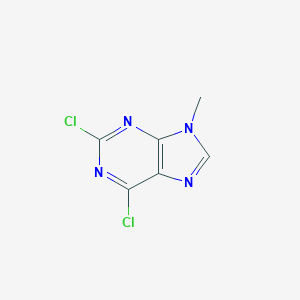
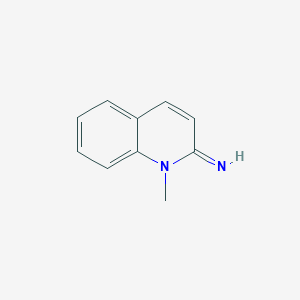
![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)
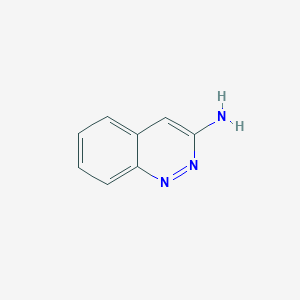
![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)

